2,4,5-Trifluorobenzohydrazide

Descripción general

Descripción

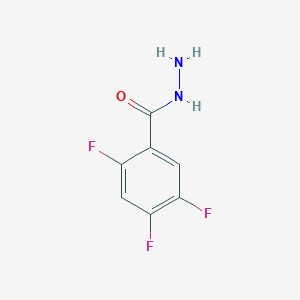

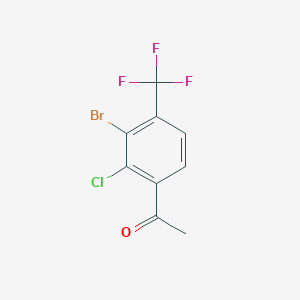

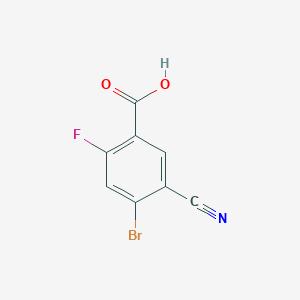

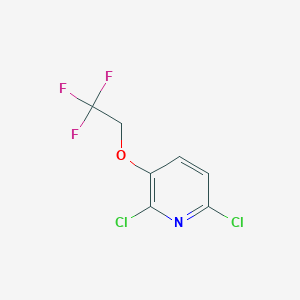

2,4,5-Trifluorobenzohydrazide is an organic compound with the IUPAC name 2,4,5-trifluorobenzohydrazide . It has a molecular weight of 190.12 and its InChI code is 1S/C7H5F3N2O/c8-4-2-6(10)5(9)1-3(4)7(13)12-11/h1-2H,11H2,(H,12,13) .

Synthesis Analysis

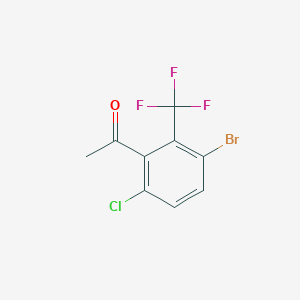

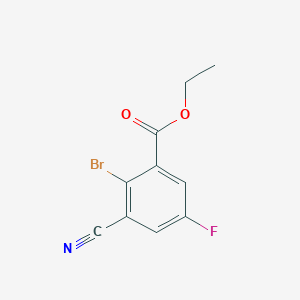

The synthesis of 2,4,5-Trifluorobenzohydrazide derivatives has been achieved through the condensation of trifluorophenylacetohydrazide with different aryl aldehydes in ethanol with 70% perchloric acid as a catalyst .Molecular Structure Analysis

The molecular structure of 2,4,5-Trifluorobenzohydrazide is represented by the formula C7H5F3N2O . The InChI key for this compound is UWMBWCNRWYYLGJ-UHFFFAOYSA-N .Chemical Reactions Analysis

2,4,5-Trifluorobenzohydrazide has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of 2,4,5-triphenylimidazole through the Mannich reaction .Physical And Chemical Properties Analysis

2,4,5-Trifluorobenzohydrazide is a solid at ambient temperature . It is stored at ambient temperature and shipped at the same .Aplicaciones Científicas De Investigación

Life Science Research

This compound is available from various suppliers and is used in life sciences labs working in fields such as cell biology, genomics, proteomics, among others .

Pharmacological Activities

There is research into derivatives of 2,4,5-Trifluorobenzohydrazide , such as 2,4,5-triphenyl-1-substituted imidazoles, which are evaluated for their pharmacological activities .

Safety and Hazards

The safety information for 2,4,5-Trifluorobenzohydrazide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection . In case of ingestion, contact with skin, or inhalation, medical advice should be sought .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and proteins within the cell .

Mode of Action

It is synthesized through the condensation of trifluorophenylacetohydrazide with different aryl aldehydes . The interaction of 2,4,5-Trifluorobenzohydrazide with its targets and the resulting changes are yet to be fully understood.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2,4,5-Trifluorobenzohydrazide . .

Propiedades

IUPAC Name |

2,4,5-trifluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-4-2-6(10)5(9)1-3(4)7(13)12-11/h1-2H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMBWCNRWYYLGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

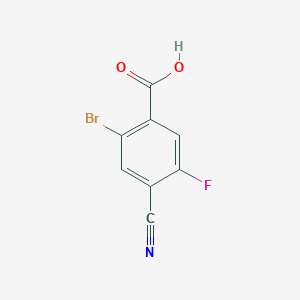

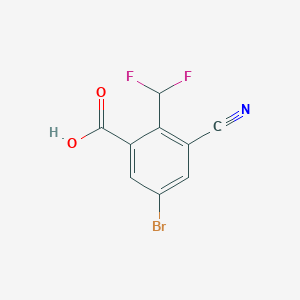

Q1: What is the key structural feature of the investigated compounds and how does it relate to their potential antibacterial activity?

A1: The research focuses on a series of novel N′-benzylidene-2-(2,4,5-trifluorophenyl)acetohydrazides. These compounds are characterized by the presence of both a hydrazide group (-CONHNH2) and a trifluoromethyl group (-CF3) attached to a benzene ring. [] This combination is thought to be potentially significant for antibacterial activity. While the exact mechanism is still under investigation, previous studies have shown that hydrazides can interfere with bacterial enzyme activity, and the presence of fluorine atoms can often enhance a molecule's membrane permeability and metabolic stability. Further research is needed to fully elucidate the specific interactions between these compounds and their bacterial targets.

Q2: How was computational chemistry employed in this research?

A2: The researchers utilized molecular docking studies to predict how the N′-benzylidene-2-(2,4,5-trifluorophenyl)acetohydrazides might interact with bacterial targets. [] While the specific target is not mentioned in the abstract, docking simulations can provide insights into the potential binding modes and affinities of these compounds towards enzymes or proteins essential for bacterial survival. This information can guide further experimental investigations to confirm the predicted interactions and optimize the compounds' design for improved efficacy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B1413590.png)